Bathochromic Emission Shift of Isopropylamino-Luciferin vs. Native D-Luciferin and Aminoluciferin
The luciferin analog derived from 2-cyano-6-isopropylaminobenzothiazole (monoisopropylamino-luciferin) exhibits a peak bioluminescence emission at 607 nm when combined with purified firefly luciferase at pH 7.8, compared to 555 nm for native D-luciferin and 593 nm for aminoluciferin [1]. This represents a 52 nm bathochromic shift versus D-luciferin and a 14 nm shift versus aminoluciferin. The monoalkylaminoluciferins as a class (ethylamino, isopropylamino, n-butylamino) all emit at 607 nm, while the dimethylamino analog further shifts emission to 624 nm [1].
| Evidence Dimension | Peak bioluminescence emission wavelength (λmax) |
|---|---|
| Target Compound Data | 607 nm (isopropylamino-luciferin derived from 2-cyano-6-isopropylaminobenzothiazole) |
| Comparator Or Baseline | 555 nm (native D-luciferin from 2-cyano-6-hydroxybenzothiazole); 593 nm (aminoluciferin from 2-cyano-6-aminobenzothiazole); 624 nm (dimethylamino-luciferin) |
| Quantified Difference | +52 nm vs. D-luciferin; +14 nm vs. aminoluciferin; −17 nm vs. dimethylamino-luciferin |
| Conditions | Firefly luciferase (purified GST-fusion, pH 7.8), emission spectra recorded on Spex Fluoromax-3 spectrofluorometer [1] |
Why This Matters
The 607 nm emission positions the isopropylamino derivative within the tissue-transparent near-infrared window (>600 nm), where hemoglobin absorption is reduced by approximately 10-fold compared to 555 nm, enabling deeper in vivo bioluminescence imaging without sacrificing the monoalkylamino scaffold's compatibility with wild-type luciferase.
- [1] Miller SC, Reddy GR, Thompson WC. Luciferins. US Patent Application 20110136156 A1, filed February 14, 2011. Example 5, lines 411-422. View Source
